YCT529

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

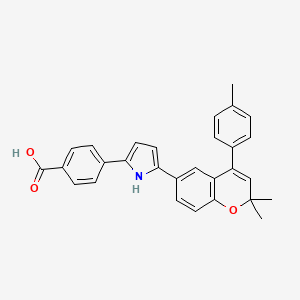

C29H25NO3 |

|---|---|

分子量 |

435.5 g/mol |

IUPAC名 |

4-[5-[2,2-dimethyl-4-(4-methylphenyl)chromen-6-yl]-1H-pyrrol-2-yl]benzoic acid |

InChI |

InChI=1S/C29H25NO3/c1-18-4-6-19(7-5-18)24-17-29(2,3)33-27-15-12-22(16-23(24)27)26-14-13-25(30-26)20-8-10-21(11-9-20)28(31)32/h4-17,30H,1-3H3,(H,31,32) |

InChIキー |

QLXSCDXZOYRDAX-UHFFFAOYSA-N |

正規SMILES |

CC1=CC=C(C=C1)C2=CC(OC3=C2C=C(C=C3)C4=CC=C(N4)C5=CC=C(C=C5)C(=O)O)(C)C |

製品の起源 |

United States |

Foundational & Exploratory

YCT529: A Deep Dive into the Mechanism of Action for Non-Hormonal Male Contraception

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of YCT529, a promising, first-in-class, non-hormonal male contraceptive candidate. By selectively targeting the retinoic acid receptor alpha (RAR-α), this compound disrupts spermatogenesis, offering a reversible and effective method of male contraception. This document details the underlying signaling pathways, summarizes key preclinical data, and outlines the experimental protocols used to evaluate its efficacy.

Core Mechanism: Inhibition of Retinoic Acid Receptor Alpha (RAR-α)

This compound functions as a potent and selective antagonist of the retinoic acid receptor alpha (RAR-α), a nuclear receptor crucial for male fertility.[1] RAR-α is a key component of the vitamin A signaling pathway, which is essential for the initiation of spermatogenesis, specifically the differentiation of spermatogonia, meiosis, and the release of mature sperm (spermiation).[2]

Retinoic acid, the active form of vitamin A, binds to RARs, which then form a heterodimer with retinoid X receptors (RXRs). This complex binds to retinoic acid response elements (RAREs) in the DNA, regulating the transcription of genes necessary for sperm development.[3] this compound competitively inhibits the binding of retinoic acid to RAR-α, thereby preventing the downstream gene expression required for spermatogenesis.[1][4] This targeted inhibition leads to a reversible cessation of sperm production without affecting hormone levels, such as testosterone.[5][6][7]

Signaling Pathway Disruption by this compound

The following diagram illustrates the normal retinoic acid signaling pathway in a Sertoli cell and how this compound intervenes.

Caption: Retinoic acid signaling pathway and the inhibitory action of this compound.

Quantitative Preclinical Data

Preclinical studies in mice and non-human primates have demonstrated the high efficacy and reversibility of this compound. The following tables summarize the key quantitative findings from these studies.

In Vitro Activity

| Compound | Target | IC50 (nM) | Reference |

| This compound | RAR-α | 6.8 | [8] |

In Vivo Efficacy in Mice

| Dosage | Duration | Efficacy in Preventing Pregnancy | Reversibility (Time to Fertility Restoration) | Reference |

| 10 mg/kg/day | 4 weeks | 99% | 4-6 weeks | [1][9][10][11][12][13] |

In Vivo Effects in Non-Human Primates

| Dosage | Duration | Effect | Reversibility (Time to Sperm Count Recovery) | Reference |

| 2.5 and 5 mg/kg/day | 2 weeks | Significant reduction in sperm count | 10-15 weeks | [8][10][11][12][14][15] |

Pharmacokinetic Properties in Mice

| Parameter | Value | Dosage | Reference |

| Peak Plasma Level (Cmax) | 907 ng/mL (2 µM) | 10 mg/kg (single dose) | [8] |

| Time to Peak Plasma Level (Tmax) | 30 minutes | 10 mg/kg (single dose) | [8] |

| Systemic Half-life (t½) | 6.1 hours | 10 mg/kg (single dose) | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols employed in the preclinical evaluation of this compound.

Animal Models

-

Mice: Male CD-1 mice were utilized for mating trials and pharmacokinetic studies.[8]

-

Non-Human Primates: Cynomolgus monkeys were used to assess the effect of this compound on sperm count.[14][15]

Mating Trials in Mice

The contraceptive efficacy of this compound was determined through continuous mating trials.

Caption: Experimental workflow for mouse mating trials to assess contraceptive efficacy.

Sperm Count Analysis in Non-Human Primates

To evaluate the impact on spermatogenesis, sperm counts were monitored in male non-human primates.

-

Baseline Measurement: Semen samples were collected via electroejaculation to establish baseline sperm counts for each animal.

-

Drug Administration: this compound was administered orally on a daily basis at specified doses.

-

Sample Collection: Semen samples were collected at regular intervals (e.g., weekly or bi-weekly) throughout the treatment period.

-

Sperm Count and Motility Analysis: The concentration and motility of sperm in each sample were determined using a hemocytometer or computer-assisted sperm analysis (CASA) system.

-

Reversibility Assessment: Following the cessation of this compound administration, semen samples continued to be collected and analyzed until sperm counts returned to baseline levels.

Pharmacokinetic Analysis

Pharmacokinetic parameters were determined following a single oral dose of this compound.

Caption: Workflow for pharmacokinetic analysis of this compound in mice.

Conclusion

This compound represents a significant advancement in the development of non-hormonal male contraceptives. Its specific and potent inhibition of RAR-α disrupts spermatogenesis in a reversible manner, as demonstrated by robust preclinical data. The favorable pharmacokinetic profile and high efficacy in animal models have paved the way for its evaluation in human clinical trials.[10][13][14] Further research and clinical development will be crucial in establishing the safety and efficacy of this compound as a revolutionary contraceptive option for men.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The Role of Retinoic Acid in Spermatogenesis and Its Application in Male Reproduction [mdpi.com]

- 3. Retinoic acid receptor antagonists for male contraception: current status† - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ubiehealth.com [ubiehealth.com]

- 5. YourChoice Therapeutics Begins First-In-Human Trial for Male Birth Control Pill | Pharmacy [pharmacy.umn.edu]

- 6. First Hormone-Free Male Pill? YCT-529 Shows Early Promise [medscape.com]

- 7. sciencealert.com [sciencealert.com]

- 8. Preclinical data support potential of YCT-529 for reversible male contraception | BioWorld [bioworld.com]

- 9. Unlocking the Potential of a New Male Contraceptive Pill this compound | BioRender [biorender.com]

- 10. trial.medpath.com [trial.medpath.com]

- 11. prameyanews.com [prameyanews.com]

- 12. YCT-529: A Game-Changer in Hormone-Free Male Contraception | medtigo [medtigo.com]

- 13. scitechdaily.com [scitechdaily.com]

- 14. researchgate.net [researchgate.net]

- 15. Targeting the retinoid signaling pathway with YCT-529 for effective and reversible oral contraception in mice and primates - PubMed [pubmed.ncbi.nlm.nih.gov]

YCT529: A Deep Dive into its Antagonism of the Vitamin A Pathway for Non-Hormonal Male Contraception

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

YCT529 is a first-in-class, orally bioavailable, non-hormonal male contraceptive agent currently in clinical development. It functions as a potent and selective antagonist of the Retinoic Acid Receptor alpha (RARα), a key nuclear receptor in the vitamin A signaling pathway essential for spermatogenesis. By competitively inhibiting the binding of retinoic acid to RARα in the testes, this compound effectively and reversibly arrests sperm production without impacting testosterone levels, offering a promising alternative to hormonal and barrier methods of male contraception. This technical guide provides a comprehensive overview of this compound, its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

Introduction: The Unmet Need in Male Contraception

For decades, the options for male contraception have been limited to condoms and vasectomy, placing a disproportionate burden of family planning on women. The development of a safe, effective, and reversible oral contraceptive for men has been a long-standing goal in reproductive health. Hormonal approaches have been investigated but are often associated with undesirable side effects due to the systemic suppression of testosterone. This compound represents a paradigm shift by targeting a non-hormonal pathway critical for male fertility.[1][2]

The Vitamin A Signaling Pathway in Spermatogenesis

Vitamin A (retinol) and its active metabolite, retinoic acid (RA), are indispensable for spermatogenesis.[3][4] The process is tightly regulated by a complex signaling cascade within the testes.

Diagram of the Vitamin A Signaling Pathway in Sertoli and Germ Cells:

Caption: Vitamin A signaling in testicular cells.

The key steps in this pathway are:

-

Uptake: Retinol, bound to retinol-binding protein (RBP) in the bloodstream, is taken up by Sertoli cells via the STRA6 receptor.[5]

-

Metabolism: Inside the Sertoli cells, retinol is converted to retinaldehyde by retinol dehydrogenase (RDH) and then irreversibly oxidized to retinoic acid by retinaldehyde dehydrogenase (RALDH).[2]

-

Signaling: Retinoic acid diffuses to adjacent germ cells and enters the nucleus, where it binds to a heterodimer of the retinoic acid receptor (RAR) and the retinoid X receptor (RXR).[6]

-

Gene Expression: The RA-bound RAR/RXR complex binds to specific DNA sequences called retinoic acid response elements (RAREs) in the promoter regions of target genes, initiating their transcription.[6]

-

Spermatogenesis: The expression of these target genes is crucial for the progression of spermatogenesis, including spermatogonial differentiation, meiosis, and spermiogenesis (the maturation of spermatids into spermatozoa).[3][7]

Genetic knockout studies have demonstrated that the absence of RARα leads to male sterility, mimicking the effects of vitamin A deficiency, thereby validating it as a prime target for male contraception.[4][8]

This compound: Mechanism of Action

This compound is a synthetic small molecule that acts as a direct, competitive antagonist of RARα.[9] It is designed to selectively bind to the ligand-binding pocket of RARα, preventing the endogenous ligand, retinoic acid, from binding and activating the receptor.[10] This inhibition of RARα-mediated signaling specifically in the testes disrupts the downstream gene expression necessary for sperm production.[2]

Diagram of this compound's Competitive Antagonism:

Caption: Competitive antagonism of RARα by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro Activity of this compound [3][11][12][13]

| Parameter | Receptor | Value |

| IC50 | RARα | 6.8 nM |

| RARβ | > 30 µM | |

| RARγ | > 30 µM |

Table 2: Preclinical Pharmacokinetics of this compound [11]

| Species | Route | Dose | Cmax | Tmax | t½ |

| Mouse (CD-1) | Oral | 10 mg/kg | 907 ng/mL | 0.5 h | 6.1 h |

| Non-human Primate | Oral | 1, 5, 10 mg/kg | Dose-proportional | N/A | Cleared within 48-96 h |

Table 3: Preclinical Efficacy of this compound [2][14][15][16]

| Species | Dose | Duration | Effect | Reversibility |

| Mouse | 10 mg/kg/day | 4 weeks | 99% effective in preventing pregnancy | Fertility restored within 6 weeks |

| Non-human Primate | 2.5 and 5 mg/kg/day | 2 weeks | Significant reduction in sperm count | Sperm count fully recovered in 10-15 weeks |

Table 4: Phase 1a Clinical Trial Overview (NCT06094283) [6][17][18]

| Parameter | Details |

| Study Design | Single Ascending Dose, double-blind, placebo-controlled |

| Participants | 16 healthy male volunteers |

| Dose Range | 10 mg, 30 mg, 90 mg, 180 mg |

| Key Findings | Well-tolerated at all doses; No significant adverse events; No effect on heart rate, hormone levels, mood, or sexual desire. |

Experimental Protocols

In Vitro RARα Antagonist Activity Assay (Transactivation Assay)

This assay determines the ability of a compound to inhibit the transcriptional activation of a reporter gene by an RAR agonist.

Diagram of Transactivation Assay Workflow:

Caption: Workflow for RARα transactivation assay.

Methodology:

-

Cell Culture: HeLa cells are cultured in appropriate media until they reach 70-80% confluency.

-

Transfection: Cells are co-transfected with three plasmids: an expression vector for human RARα, a reporter plasmid containing a luciferase gene under the control of a RARE promoter, and a control plasmid (e.g., expressing β-galactosidase) for normalization of transfection efficiency.[16]

-

Treatment: After a 24-hour incubation to allow for plasmid expression, the cells are treated with a constant, sub-maximal concentration of all-trans retinoic acid (agonist) and varying concentrations of this compound.[16]

-

Incubation: The treated cells are incubated for another 24 hours.[16]

-

Lysis and Assay: The cells are lysed, and the activity of luciferase and β-galactosidase is measured using appropriate assay kits.

-

Data Analysis: Luciferase activity is normalized to β-galactosidase activity. The percentage of inhibition of RA-induced transcription is calculated for each concentration of this compound, and the IC50 value is determined by non-linear regression analysis.

In Vivo Contraceptive Efficacy Study in Mice

This study evaluates the ability of this compound to prevent pregnancy in female mice when administered to male mice.

Methodology:

-

Animal Selection and Acclimation: Sexually mature male and female CD-1 mice are used. Males are housed individually for at least one week before the study.[17]

-

Dosing: Male mice are treated daily with this compound (e.g., 10 mg/kg) or vehicle control via oral gavage for a specified period (e.g., 4 weeks).[15]

-

Mating: After the treatment period, each male is co-housed with two sexually mature female mice.[9]

-

Pregnancy Monitoring: Females are checked daily for the presence of a vaginal plug, which indicates mating.[19] Plug-positive females are separated and monitored for pregnancy and litter size.

-

Reversibility Assessment: After a washout period (e.g., 6 weeks) following the last dose, the treated males are again co-housed with new females to assess the return of fertility.

-

Data Analysis: The pregnancy rate in the this compound-treated group is compared to the vehicle control group.

Pharmacokinetic Study in Mice

This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in mice.

Methodology:

-

Dosing: A single dose of this compound (e.g., 10 mg/kg) is administered to male CD-1 mice via oral gavage.[11]

-

Blood Sampling: Blood samples are collected from a cohort of mice at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[20][21] Serial bleeding from the same mouse can be performed to reduce animal usage and variability.[20]

-

Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.[22]

-

Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.[21]

-

Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using pharmacokinetic software to determine key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and t½ (half-life).

Clinical Development

This compound has successfully completed a Phase 1a single ascending dose study in healthy male volunteers, which demonstrated its safety and tolerability.[17][18] A Phase 1b/2a multiple ascending dose study is currently underway to further evaluate its safety, tolerability, pharmacokinetics, and effect on sperm count over a longer duration of administration.[14][18][23]

Diagram of this compound Clinical Trial Progression:

Caption: this compound clinical development pathway.

Conclusion

This compound represents a significant advancement in the field of male contraception. Its novel, non-hormonal mechanism of action, targeting the vitamin A signaling pathway via selective RARα antagonism, offers the potential for a safe, effective, and reversible oral contraceptive for men. The robust preclinical data and promising results from the initial clinical trial underscore its potential to address a critical unmet need in global reproductive health. Further clinical development will be crucial in establishing the long-term safety and efficacy of this compound and bringing this innovative contraceptive option to the public.

References

- 1. Retinoic acid metabolism and signaling pathways in the adult and developing mouse testis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Retinoic acid signaling and the cycle of the seminiferous epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development of the retinoic acid receptor alpha-specific antagonist YCT-529 for male contraception: A brief review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Involvement of the retinoic acid signaling pathway in sex differentiation and pubertal development in the European sea bass Dicentrarchus labrax - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Retinoic acid signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. indigobiosciences.com [indigobiosciences.com]

- 8. Retinoic acid receptor antagonists for male contraception: current status† - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bitesizebio.com [bitesizebio.com]

- 10. drughunter.com [drughunter.com]

- 11. researchgate.net [researchgate.net]

- 12. Perspectives: Methods for Evaluating Primate Spermatogonial Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. firstwordpharma.com [firstwordpharma.com]

- 15. rep.bioscientifica.com [rep.bioscientifica.com]

- 16. Oral Administration of a Retinoic Acid Receptor Antagonist Reversibly Inhibits Spermatogenesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 6 steps for setting up timed pregnant mice [jax.org]

- 18. femtechinsider.com [femtechinsider.com]

- 19. How to time mouse pregnancy [jax.org]

- 20. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]

- 22. unmc.edu [unmc.edu]

- 23. ClinicalTrials.gov [clinicaltrials.gov]

Preclinical Profile of YCT529: A Novel Non-Hormonal Male Contraceptive Candidate

A Technical Guide for Researchers and Drug Development Professionals

Introduction

YCT529 is an experimental, orally active, non-hormonal male contraceptive agent developed by YourChoice Therapeutics.[1] It represents a significant potential advancement in reproductive health, offering a reversible contraceptive option for men that does not involve hormonal manipulation.[2][3] Decades of research have highlighted the critical role of vitamin A in male fertility, with its deprivation leading to infertility in various animal models, a discovery dating back to the 1930s.[3] this compound leverages this pathway by selectively targeting the retinoic acid receptor alpha (RAR-α), a nuclear receptor essential for spermatogenesis.[1][4] Preclinical studies in mice and non-human primates have demonstrated high contraceptive efficacy, reversibility, and a favorable safety profile, paving the way for clinical investigation in humans.[5][6]

Mechanism of Action: Targeting the Retinoid Signaling Pathway

The biological activity of this compound is centered on its function as a selective antagonist of the retinoic acid receptor alpha (RAR-α).[1] RAR-α is a key mediator in the vitamin A signaling pathway, which is crucial for the development and maturation of sperm cells (spermatogenesis).[1][4]

Vitamin A is metabolized into all-trans-retinoic acid (ATRA), which then binds to retinoic acid receptors (RARs) in the nucleus. This binding initiates the transcription of genes necessary for spermatogenesis.[7] By selectively inhibiting RAR-α, this compound competitively blocks the binding of retinoic acid, thereby disrupting the downstream signaling cascade required for sperm production.[3][5] This targeted inhibition leads to a halt in spermatogenesis and a significant reduction in sperm count, resulting in temporary infertility.[1][3] Genetic knockout studies in mice have previously validated RAR-α as a viable contraceptive target, demonstrating that a lack of this receptor leads to complete, yet reversible, male sterility without other significant health effects.[4]

Preclinical Efficacy and Reversibility

The contraceptive effects of this compound have been robustly demonstrated in multiple preclinical animal models, most notably in mice and non-human primates.

In Vivo Efficacy

In mouse mating trials, oral administration of this compound resulted in a 99% efficacy rate in preventing pregnancy.[1][8] This high level of effectiveness was observed after four weeks of daily dosing.[6] Studies in non-human primates also showed a rapid and significant reduction in sperm counts within two weeks of oral administration.[2][5] In some reported studies with dogs, a zero sperm count was observed within two weeks.[8]

The contraceptive effect is fully reversible upon cessation of treatment. In mice, fertility was fully restored within four to six weeks after discontinuing the drug.[1][8] Non-human primates regained normal sperm counts within 10 to 15 weeks post-treatment.[5][6]

| Parameter | Species | Dosage | Duration | Outcome | Citation |

| Efficacy | Mouse | 10 mg/kg/day (oral) | 4 Weeks | 99% effective in preventing pregnancy | [6] |

| Sperm Count | Non-human primate | 2.5 and 5 mg/kg/day | 2 Weeks | Significant reduction in sperm count | [2][4] |

| Reversibility | Mouse | N/A | N/A | Fertility restored in 4-6 weeks | [1][8] |

| Reversibility | Non-human primate | N/A | N/A | Sperm counts fully reversed in 10-15 weeks | [5][6] |

Pharmacology and Pharmacokinetics

In vitro and in vivo studies have characterized the pharmacological and pharmacokinetic profile of this compound.

In Vitro Activity & Safety

This compound is a potent and selective inhibitor of RAR-α, with a reported IC50 value of 6.8 nM.[4] In vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicology) assays have provided initial safety and stability data. The compound did not show inhibition of the hERG ion channel or cytotoxicity in HepG2 and lung fibroblast cell lines.[4]

| Parameter | Assay | Species | Value | Citation |

| Potency | RAR-α Inhibition | N/A | IC50 = 6.8 nM | [4] |

| Metabolic Stability | Liver Microsomes (t½) | Human | 9.5 h | [4] |

| Metabolic Stability | Liver Microsomes (t½) | Non-human primate | 23.1 h | [4] |

| Metabolic Stability | Hepatocytes (t½) | Mouse, Human, NHP | 3.2 - 8.7 h | [4] |

| Cardiotoxicity | hERG Inhibition | N/A | No inhibition observed | [4] |

| Cytotoxicity | HepG2 & Lung Fibroblasts | Human | No cytotoxicity observed | [4] |

In Vivo Pharmacokinetics

Pharmacokinetic studies in male CD-1 mice following a single 10 mg/kg oral dose showed rapid absorption, with peak plasma levels (Cmax) of 907 ng/mL reached within 30 minutes.[4] The calculated systemic half-life (t½) in mice was 6.1 hours.[4] The compound was found to accumulate rapidly in the testes and brain.[4] In non-human primates, single oral doses of 1, 5, and 10 mg/kg demonstrated good oral bioavailability and dose-proportional exposure, with clearance observed within 48-96 hours.[4]

| Parameter | Species | Dose (oral) | Value | Citation |

| Cmax | Mouse (CD-1) | 10 mg/kg (single) | 907 ng/mL | [4] |

| Tmax | Mouse (CD-1) | 10 mg/kg (single) | 30 minutes | [4] |

| Systemic Half-life (t½) | Mouse (CD-1) | 10 mg/kg (single) | 6.1 hours | [4] |

| Bioavailability | Non-human primate | 1, 5, 10 mg/kg (single) | Good oral bioavailability | [4] |

| Clearance | Non-human primate | 1, 5, 10 mg/kg (single) | 48-96 hours | [4] |

Preclinical Safety

Across preclinical studies in both mice and non-human primates, this compound was reported to have no observed side effects.[5] Specifically, in non-human primates, no adverse histopathological changes were observed in the testes following treatment.[4] The non-hormonal mechanism of this compound is a key advantage, avoiding the side effects commonly associated with hormonal contraceptives, such as weight gain, mood changes, and increased cardiovascular risk.[3]

Experimental Protocols

Disclaimer: The following protocols are summarized based on publicly available information from research publications. They are intended to provide an overview and may not include all details of the original study design.

General Animal Models

-

Mice: Male CD-1 mice were utilized for pharmacokinetic studies.[4] Mating and fertility trials were also conducted in mice.[6]

-

Non-human Primates: Studies involving sperm count reduction and pharmacokinetics were conducted in non-human primates, identified as cynomolgus monkeys in some reports.[8]

Mouse Mating and Fertility Trial

This protocol aims to assess the efficacy of this compound in preventing pregnancy and its reversibility.

-

Acclimation: Male mice are acclimated to the housing facility.

-

Dosing Phase: A treatment group receives a daily oral dose of this compound (e.g., 10 mg/kg/day) for a specified period (e.g., 4 weeks). A control group receives a vehicle.[6]

-

Mating Trial: During the dosing period, each male mouse is paired with female mice. The females are monitored for pregnancy and litter size.

-

Efficacy Calculation: Contraceptive efficacy is calculated based on the prevention of pregnancies in the treatment group compared to the control group.

-

Reversibility Phase: After the dosing period, this compound administration is ceased.

-

Recovery Mating: The same male mice are again paired with female mice after a washout period (e.g., at intervals up to 6 weeks) to assess the return of fertility.[6]

Pharmacokinetic Analysis

This protocol outlines the general steps for determining the pharmacokinetic profile of this compound.

-

Animal Dosing: Animals (e.g., male CD-1 mice or non-human primates) are administered a single oral dose of this compound at various concentrations.[4]

-

Sample Collection: Blood samples are collected at predetermined time points post-dosing (e.g., from 30 minutes up to 96 hours).[4]

-

Sample Preparation: Plasma is separated from the blood samples.

-

LC/MS/MS Analysis: Plasma concentrations of this compound are quantified using a validated Liquid Chromatography with tandem-mass spectrometry (LC/MS/MS) method.[4]

-

Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and half-life are calculated from the plasma concentration-time data using appropriate software (e.g., Phoenix® WinNonlin®).

Conclusion

The comprehensive preclinical data for this compound strongly support its potential as a first-in-class, non-hormonal, reversible oral contraceptive for men. Its selective mechanism of action, high efficacy in animal models, predictable pharmacokinetics, and excellent safety profile have established a solid foundation for its advancement into human clinical trials.[5] The successful translation of these preclinical findings into safe and effective outcomes in humans could fundamentally change the landscape of contraception, providing a much-needed new option for men and promoting shared responsibility in family planning.

References

- 1. Advances in Contraceptive Vaccine Development: A Comprehensive Review [mdpi.com]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. pubcompare.ai [pubcompare.ai]

- 4. Targeting the retinoid signaling pathway with YCT-529 for effective and reversible oral contraception in mice and primates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Safety and pharmacokinetics of the non-hormonal male contraceptive YCT-529 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reinstating olfactory bulb-derived limbic gamma oscillations alleviates depression-like behavioral deficits in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New Somatic Treatments for Child and Adolescent Depression - PMC [pmc.ncbi.nlm.nih.gov]

YCT529: A Technical Guide on its Impact on Sperm Motility and Morphology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

YCT529 is a first-in-class, orally administered, non-hormonal male contraceptive agent that has shown high efficacy in preclinical studies.[1][2] It functions as a selective antagonist of the retinoic acid receptor-alpha (RAR-α), a nuclear receptor crucial for spermatogenesis.[2] By inhibiting RAR-α, this compound disrupts the intricate process of sperm production, leading to a reversible state of infertility. This technical guide provides an in-depth analysis of the core mechanism of this compound and its anticipated impact on critical sperm parameters, namely motility and morphology. While specific quantitative data from this compound clinical trials on these parameters are not yet publicly available, this document synthesizes information from preclinical findings and studies on RAR-α deficient models to project the expected outcomes. Detailed experimental protocols for assessing these sperm characteristics are also provided to facilitate further research in this promising area of male contraception.

Mechanism of Action: Targeting the Retinoic Acid Signaling Pathway

This compound's contraceptive effect is achieved through its targeted inhibition of the retinoic acid receptor-alpha (RAR-α).[1][2] Retinoic acid, a metabolite of vitamin A, is indispensable for male fertility, playing a critical role in the regulation of spermatogenesis.[3][4][5] The process of sperm production is a highly orchestrated sequence of events, including the differentiation of spermatogonia, meiosis, and the morphological transformation of spermatids into mature spermatozoa (spermiogenesis).[4][6]

Retinoic acid exerts its effects by binding to retinoic acid receptors (RARs), which then form heterodimers with retinoid X receptors (RXRs). This complex binds to retinoic acid response elements (RAREs) on the DNA, regulating the transcription of target genes essential for spermatogenesis.[3] RAR-α is the predominant RAR isotype in the testes and its function is critical for the progression of spermatogenesis.[4]

This compound acts as a competitive antagonist to retinoic acid, binding to RAR-α and preventing the downstream signaling cascade necessary for normal sperm development.[1][2] This targeted disruption of the RAR-α pathway is the foundational mechanism behind this compound's contraceptive action.[7]

References

- 1. First Hormone-Free Male Birth Control Pill Shows 99% Efficacy in Preclinical Studies [trial.medpath.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. dspace.uevora.pt [dspace.uevora.pt]

- 4. jme.bioscientifica.com [jme.bioscientifica.com]

- 5. The Role of Retinoic Acid in Spermatogenesis and Its Application in Male Reproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Retinoic acid regulates transitions in mouse sperm production - MIT Department of Biology [biology.mit.edu]

- 7. Male Contraceptive Advances: Non-Hormonal Options [bioethicsobservatory.org]

Technical Whitepaper: YCT529, a Novel Non-Hormonal Male Contraceptive

Executive Summary

The landscape of contraception has been largely static for decades, with a significant disparity in options available for men versus women. YCT529 is a first-in-class, orally administered, non-hormonal male contraceptive candidate that has shown considerable promise in preclinical and early-stage clinical development. Developed by YourChoice Therapeutics in collaboration with the University of Minnesota, this compound operates by selectively antagonizing the retinoic acid receptor-alpha (RAR-α), a key regulator of spermatogenesis.[1][2] This document provides a detailed technical overview of the mechanism of action, preclinical data, and the design and initial findings of the early-stage human clinical trials for this compound.

Mechanism of Action: Targeting the Retinoid Signaling Pathway

The production of sperm, or spermatogenesis, is critically dependent on vitamin A and its metabolite, retinoic acid.[3][4] Retinoic acid binds to retinoic acid receptors (RARs), which then regulate gene expression essential for the development and maturation of sperm cells.[5] Genetic studies have demonstrated that the absence of the alpha isoform of this receptor, RAR-α, leads to sterility in male mice without other discernible health effects, validating it as a promising target for male contraception.[3][6]

This compound is a potent and selective antagonist of RAR-α.[1][6] By blocking the binding of retinoic acid to RAR-α in the testes, this compound effectively halts sperm production without disrupting the body's hormonal systems, notably testosterone levels.[4][7] This targeted, non-hormonal approach is designed to avoid the side effects associated with hormonal contraceptives, such as mood changes, weight gain, and cardiovascular risks.[4]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. prameyanews.com [prameyanews.com]

- 3. scientifixdigest.com [scientifixdigest.com]

- 4. YourChoice Therapeutics Begins First-In-Human Trial for Male Birth Control Pill | Pharmacy [pharmacy.umn.edu]

- 5. YCT-529: A Game-Changer in Hormone-Free Male Contraception | medtigo [medtigo.com]

- 6. Preclinical data support potential of YCT-529 for reversible male contraception | BioWorld [bioworld.com]

- 7. parsemus.org [parsemus.org]

The significance of non-hormonal approaches to male contraception

An In-depth Technical Guide to Non-Hormonal Approaches for Male Contraception

Abstract

The development of non-hormonal male contraceptives represents a paradigm shift in family planning, offering the potential for reversible, safe, and effective options with minimal systemic side effects. This technical guide provides a comprehensive overview of the current landscape of non-hormonal male contraceptive development. It delves into the primary molecular targets, including those involved in spermatogenesis, sperm motility, and fertilization. We present a comparative analysis of lead compounds, detailed experimental protocols for key in vitro and in vivo assays, and visual representations of critical signaling pathways. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals dedicated to advancing this critical area of reproductive health.

Introduction: The Unmet Need for Male Contraception

For decades, the burden of contraception has disproportionately fallen on women. While hormonal methods for women have been revolutionary, they are not without side effects, and not all women can use them. The options for men, limited to condoms and vasectomy, have remained largely unchanged. There is a significant and growing demand for novel, reversible male contraceptives. Non-hormonal approaches are particularly attractive as they aim to circumvent the systemic effects associated with hormonal manipulation, such as mood changes, weight gain, and cardiovascular risks. The primary goal of non-hormonal male contraception is to temporarily disrupt specific molecular targets essential for male fertility without altering testosterone levels, thus preserving libido and other essential physiological functions.

Key Non-Hormonal Targets and Strategies

The development of non-hormonal male contraceptives is centered on identifying and targeting proteins and pathways that are unique to sperm or the testis. This specificity is crucial for minimizing off-target effects. The main strategies can be broadly categorized as follows:

-

Targeting Spermatogenesis: This approach involves interfering with the production of sperm in the testes. Key targets include the retinoic acid receptor-alpha (RAR-α), which is essential for the initiation of meiosis, and bromodomain and extra-terminal domain (BET) proteins, which regulate gene expression during sperm development.

-

Targeting Sperm Motility: Once produced, sperm must be motile to travel through the female reproductive tract and reach the egg. This strategy focuses on inhibiting proteins crucial for sperm motility, such as the sperm-specific cation channel CatSper, which is vital for the hyperactivated motility required for fertilization.

-

Targeting Sperm-Egg Interaction: This approach aims to prevent the sperm from fertilizing the egg. Key targets include enzymes involved in the acrosome reaction, a process that releases enzymes allowing the sperm to penetrate the egg's outer layer.

Data Summary of Lead Compounds

The following table summarizes the preclinical data for three hypothetical non-hormonal male contraceptive lead compounds, "Compound A," "Compound B," and "Compound C," targeting different mechanisms.

| Parameter | Compound A (RAR-α Inhibitor) | Compound B (CatSper Blocker) | Compound C (Acrosome Reaction Inhibitor) |

| Target | Retinoic Acid Receptor-alpha (RAR-α) | Cation Channel of Sperm (CatSper) | Acrosome-specific protein |

| Mechanism | Inhibition of Spermatogenesis | Inhibition of Sperm Motility | Inhibition of Acrosome Reaction |

| Efficacy (in animal models) | >99% reduction in sperm count | >95% reduction in motile sperm | >98% prevention of fertilization |

| Time to Azoospermia | 8-10 weeks | Not Applicable | Not Applicable |

| Time to Reversibility | 12-16 weeks | < 24 hours | < 48 hours |

| Route of Administration | Oral | Oral | Oral |

| Observed Side Effects | Mild, transient skin dryness | None reported | None reported |

Detailed Experimental Protocols

Computer-Assisted Sperm Analysis (CASA)

Objective: To quantitatively assess the effect of a compound on sperm motility parameters.

Methodology:

-

Collect semen samples from validated animal models (e.g., mice, rabbits) or human donors.

-

Allow samples to liquefy at 37°C for 30 minutes.

-

Prepare a suspension of sperm in a suitable buffer (e.g., Human Tubal Fluid medium) to a final concentration of 10-20 million sperm/mL.

-

Add the test compound (e.g., "Compound B") at varying concentrations to the sperm suspension. An equivalent volume of the vehicle (e.g., DMSO) is added to the control group.

-

Incubate the samples at 37°C in a 5% CO2 atmosphere for 1-4 hours.

-

Load a 10 µL aliquot of the treated sperm suspension into a pre-warmed analysis chamber (e.g., a Makler chamber).

-

Analyze the sample using a CASA system (e.g., Hamilton-Thorne). The system will capture multiple image fields and analyze various motility parameters, including:

-

Total Motility (%)

-

Progressive Motility (%)

-

VCL (Curvilinear Velocity, µm/s)

-

VSL (Straight-Line Velocity, µm/s)

-

VAP (Average Path Velocity, µm/s)

-

-

Record and statistically analyze the data to determine the dose-dependent effect of the compound on sperm motility.

In Vitro Fertilization (IVF) Assay

Objective: To assess the ability of a compound to inhibit fertilization.

Methodology:

-

Collect oocytes from superovulated female mice.

-

Collect sperm from male mice and capacitate them in a suitable medium for 1.5-2 hours.

-

Treat the capacitated sperm with the test compound (e.g., "Compound C") or vehicle control for 30-60 minutes.

-

Co-incubate the treated sperm with the collected oocytes for 4-6 hours.

-

Wash the oocytes to remove excess sperm.

-

Culture the oocytes in a suitable medium for 24 hours.

-

Assess fertilization by observing the presence of two-cell embryos.

-

Calculate the fertilization rate for each treatment group.

Signaling Pathways and Experimental Workflows

Retinoic Acid Signaling in Spermatogenesis

Caption: Retinoic acid signaling pathway in spermatogenesis and the inhibitory action of Compound A.

Experimental Workflow for Lead Compound Screening

Caption: A generalized workflow for the screening and development of non-hormonal male contraceptives.

Conclusion and Future Directions

The development of non-hormonal male contraceptives is at an exciting juncture. With a deeper understanding of the molecular intricacies of male reproduction, a growing number of specific targets are being identified and validated. The approaches outlined in this guide, from inhibiting spermatogenesis to preventing fertilization, all show significant promise. The lead compounds, though still in early stages of development, are demonstrating high efficacy and reversibility in preclinical models.

The path forward requires a multi-pronged approach. Continued basic research is essential to uncover new targets. High-throughput screening of diverse chemical libraries will be crucial for identifying novel lead compounds. Furthermore, the development of more predictive in vitro and in vivo models will be vital for accelerating the translation of these promising candidates from the laboratory to the clinic. The ultimate goal is to provide men with a range of safe, effective, and reversible contraceptive options, thereby promoting shared responsibility in family planning and enhancing reproductive autonomy for all.

Methodological & Application

Application Notes and Protocols for YCT529 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the non-hormonal male contraceptive candidate, YCT529, in preclinical animal models. The information is based on published research and is intended to guide researchers in designing and executing similar studies.

Mechanism of Action

This compound is a selective antagonist of the Retinoic Acid Receptor alpha (RAR-α).[1][2][3] RAR-α is a nuclear receptor crucial for spermatogenesis, the process of sperm production.[1][2] Vitamin A is metabolized in the testes to retinoic acid, which then binds to RAR-α to initiate gene expression necessary for sperm development.[4][5] this compound competitively inhibits the binding of retinoic acid to RAR-α, thereby disrupting spermatogenesis and leading to a reversible state of infertility.[2][4][5]

Figure 1: Mechanism of action of this compound in inhibiting spermatogenesis.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound in mouse and non-human primate models.

Table 1: this compound Efficacy in Mouse Models

| Parameter | Value | Reference |

| Animal Model | CD-1 Mice | [6] |

| Administration Route | Oral | [7][8][9] |

| Dosage | 10 mg/kg/day | [6][10] |

| Treatment Duration for 99% Efficacy | 4 weeks | [4][10][11] |

| Time to Onset of Infertility | 4 weeks | [7][8][9] |

| Reversibility (Fertility Restoration) | Within 6 weeks post-treatment | [4][5][7][8][9][11][12] |

| Observed Side Effects | None reported | [4][5][11] |

Table 2: this compound Pharmacokinetics in Mice

| Parameter | Value | Reference |

| Animal Model | Male CD-1 Mice | [6] |

| Dosage (Single Dose) | 10 mg/kg | [6] |

| Peak Plasma Concentration (Cmax) | 907 ng/mL (or 2 µM) | [6] |

| Time to Peak Plasma Concentration (Tmax) | 30 minutes | [6] |

| Systemic Half-life (t1/2) | 6.1 hours | [6] |

Table 3: this compound Efficacy in Non-Human Primate Models

| Parameter | Value | Reference |

| Animal Model | Cynomolgus Macaques | [12] |

| Administration Route | Oral | [7][12] |

| Dosages Tested (Single Dose) | 1, 5, and 10 mg/kg | [6] |

| Dosages Tested (Repeat Dose) | 2.5 and 5 mg/kg/day | [6] |

| Time to Onset of Sperm Production Inhibition | 2 weeks | [4][5][6][7][8][9][11][12] |

| Reversibility (Sperm Count Restoration) | 10-15 weeks post-treatment | [4][5][6][7][8][9][10][11][12] |

| Observed Side Effects | None reported | [7][10][12] |

Experimental Protocols

The following are detailed protocols for evaluating the efficacy of this compound in animal models, based on the methodologies described in the cited literature.

Protocol 1: Evaluation of Contraceptive Efficacy in Male Mice

1. Objective: To determine the efficacy of orally administered this compound in inducing reversible infertility in male mice.

2. Materials:

- This compound compound

- Vehicle for oral gavage (e.g., 0.5% methylcellulose)

- Male CD-1 mice (sexually mature, 8-10 weeks old)

- Female CD-1 mice (sexually mature, 8-10 weeks old)

- Standard laboratory animal housing and diet

- Oral gavage needles

- Mating cages

3. Methods:

- Animal Acclimation: Acclimate male mice to the housing facility for at least one week prior to the start of the study.

- Grouping: Randomly assign male mice to two groups:

- Control Group: Receives vehicle only.

- Treatment Group: Receives this compound at 10 mg/kg/day.

- Drug Formulation: Prepare a suspension of this compound in the chosen vehicle at a concentration suitable for the 10 mg/kg/day dosage.

- Administration: Administer the respective formulations to the male mice via oral gavage once daily for 4 consecutive weeks.

- Mating Trials:

- After 4 weeks of treatment, pair each male mouse with a sexually receptive female mouse for a period of 5-7 days.

- Monitor females daily for the presence of a vaginal plug, indicating mating.

- Separate the females after the mating period and monitor for pregnancy and litter size for approximately 3 weeks.

- Reversibility Study:

- After the initial mating trial, cease administration of this compound and the vehicle.

- Allow the male mice a recovery period of 6 weeks.

- After the recovery period, conduct a second round of mating trials as described above to assess the return of fertility.

- Endpoint Analysis:

- Primary Endpoint: Pregnancy rate in female mice paired with treated vs. control males.

- Secondary Endpoints: Litter size, sperm count, and motility from epididymal sperm samples at the end of the treatment and recovery periods.

Protocol 2: Evaluation of Spermatogenesis Inhibition in Non-Human Primates

1. Objective: To assess the effect of orally administered this compound on sperm production in male non-human primates.

2. Materials:

- This compound compound

- Vehicle for oral administration

- Sexually mature male Cynomolgus macaques

- Appropriate housing and diet for non-human primates

- Equipment for semen collection (e.g., electroejaculation)

- Microscope and hemocytometer for sperm count analysis

3. Methods:

- Baseline Data Collection: Prior to treatment, collect baseline semen samples from each animal to determine normal sperm count.

- Grouping: Assign animals to different dose groups (e.g., 2.5 mg/kg/day and 5 mg/kg/day) and a control group receiving the vehicle.

- Administration: Administer this compound or vehicle orally once daily.

- Monitoring:

- Collect semen samples at regular intervals (e.g., weekly or bi-weekly) throughout the treatment period.

- Analyze semen samples for sperm concentration.

- Treatment Duration: Continue treatment for a predefined period, for example, until a significant reduction in sperm count is observed (e.g., 2 weeks).

- Reversibility Assessment:

- Discontinue this compound administration after the treatment phase.

- Continue to collect and analyze semen samples at regular intervals until sperm counts return to baseline levels. This may take 10-15 weeks.

- Health Monitoring: Throughout the study, monitor the animals for any adverse side effects.

Experimental Workflow Visualization

Figure 2: General workflow for preclinical evaluation of this compound.

References

- 1. Development of the retinoic acid receptor alpha-specific antagonist YCT-529 for male contraception: A brief review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. drughunter.com [drughunter.com]

- 4. First Hormone-Free Male Birth Control Pill Shows 99% Efficacy in Preclinical Studies [trial.medpath.com]

- 5. firstwordpharma.com [firstwordpharma.com]

- 6. Preclinical data support potential of YCT-529 for reversible male contraception | BioWorld [bioworld.com]

- 7. Targeting the retinoid signaling pathway with YCT-529 for effective and reversible oral contraception in mice and primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. experts.umn.edu [experts.umn.edu]

- 10. YCT-529: A Game-Changer in Hormone-Free Male Contraception | medtigo [medtigo.com]

- 11. Male Birth Control Pill Enters Human Clinical Trials | Technology Networks [technologynetworks.com]

- 12. A new non-hormonal male contraceptive: how animals in research are paving the way :: Understanding Animal Research [understandinganimalresearch.org.uk]

Application Notes and Protocols for In Vivo Studies with YCT529 in Mice

Audience: Researchers, scientists, and drug development professionals.

Introduction

YCT529 is a potent and selective inhibitor of the Retinoic Acid Receptor Alpha (RARα), a nuclear receptor crucial for spermatogenesis.[1][2][3] By targeting RARα, this compound disrupts the vitamin A signaling pathway essential for sperm production, leading to reversible male infertility.[1][3][4] Preclinical studies in mice have demonstrated that oral administration of this compound can achieve a 99% efficacy in preventing pregnancy, with fertility being fully restored upon cessation of treatment.[1][3][5][6][7] These promising results have positioned this compound as a first-in-class, non-hormonal male contraceptive candidate currently undergoing human clinical trials.[6][8]

These application notes provide detailed protocols for designing and conducting in vivo studies in mice to evaluate the efficacy, reversibility, and mechanism of action of this compound.

Mechanism of Action: RARα Signaling in Spermatogenesis

Retinoic acid (RA), a metabolite of vitamin A, is indispensable for male fertility. Within the testes, RA binds to Retinoic Acid Receptors (RARs), which then form heterodimers with Retinoid X Receptors (RXRs). This complex binds to Retinoic Acid Response Elements (RAREs) on the DNA, regulating the transcription of genes essential for spermatogonial differentiation and meiosis. This compound acts as a competitive antagonist to RA at the RARα receptor, thereby inhibiting the downstream gene expression necessary for sperm development.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound in mice.

Table 1: Pharmacokinetic Parameters of this compound in Male CD-1 Mice

| Parameter | Value | Reference |

|---|---|---|

| Dose (Oral) | 10 mg/kg | [9] |

| Peak Plasma Concentration (Cmax) | 907 ng/mL | [9] |

| Time to Peak Concentration (Tmax) | 30 minutes | [9] |

| Systemic Half-life (t1/2) | 6.1 hours |[9] |

Table 2: Efficacy and Reversibility of this compound in Male Mice

| Parameter | Dosing Regimen | Observation | Reference |

|---|---|---|---|

| Efficacy | 10 mg/kg/day for 4 weeks | 99% prevention of pregnancy | [5][6][7] |

| Reversibility | Cessation of treatment | Fertility restored within 4-6 weeks |[1][3][5][10] |

Experimental Protocols

Animal Models

-

Strain: CD-1 mice are a suitable outbred strain for these studies and have been used in pharmacokinetic evaluations of this compound.[1][9]

-

Age: Sexually mature male mice (8-10 weeks old) should be used.

-

Housing: Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

This compound Formulation and Administration

-

Formulation: this compound can be suspended in 0.85% saline for oral administration.[5]

-

Administration: Administer this compound or vehicle control daily via oral gavage at a volume of 10 mL/kg body weight.

Efficacy Study: Continuous Mating Trial

-

Initiation: After 2-4 weeks of daily this compound or vehicle administration, house each male individually with two sexually mature female CD-1 mice.

-

Monitoring: Monitor females daily for the presence of a vaginal plug, which indicates mating.

-

Duration: Continue co-housing for a period that covers at least two full estrous cycles in the females (approximately 10-14 days).

-

Endpoint: Separate the females and monitor for pregnancy and litter size for 21 days.

-

Calculation of Efficacy: Efficacy (%) = (1 - (Number of pregnancies in treatment group / Number of pregnancies in vehicle group)) * 100.

Sperm Parameter Analysis

-

Sample Collection: At the end of the treatment period, euthanize a subset of male mice. Isolate the cauda epididymides.

-

Sperm Extraction: Place the cauda epididymides in a pre-warmed buffer (e.g., M2 medium) and make several incisions to allow sperm to swim out.

-

Sperm Count: Dilute the sperm suspension and count the number of spermatozoa using a hemocytometer.

-

Motility Assessment: Place a drop of the sperm suspension on a pre-warmed slide and assess the percentage of motile sperm and progressively motile sperm using a microscope. Computer-Assisted Sperm Analysis (CASA) systems can provide more objective measurements.

Histological Analysis

-

Tissue Collection and Fixation: At necropsy, collect testes and epididymides. Fix the tissues in Bouin's solution or 4% paraformaldehyde.

-

Processing and Embedding: Dehydrate the fixed tissues through a graded series of ethanol, clear with xylene, and embed in paraffin.

-

Sectioning and Staining: Cut 5 µm sections and stain with Hematoxylin and Eosin (H&E) to observe the general morphology of the seminiferous tubules and epididymis.

-

Analysis: Examine the sections for signs of disrupted spermatogenesis, such as the absence of mature spermatids, presence of vacuoles in the seminiferous epithelium, and reduced sperm in the epididymal lumen.

Immunohistochemistry for RARα

-

Antigen Retrieval: For paraffin-embedded sections, perform heat-induced antigen retrieval using a citrate buffer (pH 6.0).

-

Blocking: Block non-specific antibody binding with a suitable blocking buffer (e.g., normal goat serum).

-

Primary Antibody Incubation: Incubate the sections with a primary antibody specific for RARα overnight at 4°C.

-

Secondary Antibody and Detection: Use a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex and a suitable chromogen (e.g., DAB) for visualization.

-

Counterstaining: Lightly counterstain with hematoxylin.

-

Analysis: Assess the localization and expression levels of RARα in the different cell types of the testis.

Reversibility Study

-

Treatment Cessation: After the 4-week treatment period, cease administration of this compound.

-

Recovery Period: Allow the mice a recovery period of at least 6 weeks.

-

Assessment: At the end of the recovery period, repeat the continuous mating trial and sperm parameter analysis to assess the restoration of fertility.

Concluding Remarks

The protocols outlined in these application notes provide a comprehensive framework for the in vivo evaluation of this compound in mice. Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data on the efficacy, reversibility, and mechanism of action of this promising non-hormonal male contraceptive candidate. Careful experimental design and execution are paramount to advancing our understanding of this compound and its potential clinical utility.

References

- 1. CD-1 mice females recognize male reproductive success via volatile organic compounds in urine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sevenhillsbioreagents.com [sevenhillsbioreagents.com]

- 3. sciencealert.com [sciencealert.com]

- 4. Male contraceptive drug shows promise in mice, study suggests | UK News | Sky News [news.sky.com]

- 5. researchgate.net [researchgate.net]

- 6. From concept to the clinic: Retinoic acid receptor α antagonist YCT-529, an oral non-hormonal male contraceptive - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Drug causes reversible male contraception in mice | National Institutes of Health (NIH) [nih.gov]

- 8. ctiexchange.org [ctiexchange.org]

- 9. Preclinical data support potential of YCT-529 for reversible male contraception | BioWorld [bioworld.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Assessing YCT529 Efficacy in Primate Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

YCT529 is an investigational, non-hormonal male contraceptive agent that functions as a selective antagonist of the retinoic acid receptor alpha (RAR-α).[1][2][3] The RAR-α pathway is crucial for spermatogenesis, and its inhibition by this compound disrupts the production and maturation of sperm cells, leading to temporary infertility.[2][3] Preclinical studies in non-human primates, specifically cynomolgus monkeys, have demonstrated the potential of this compound as an effective and reversible male contraceptive.[1][4] This document provides detailed protocols for assessing the efficacy of this compound in primate models, based on findings from these preclinical studies.

Mechanism of Action: RAR-α Signaling Pathway

This compound exerts its contraceptive effect by competitively inhibiting the binding of retinoic acid, a metabolite of vitamin A, to the retinoic acid receptor-alpha (RAR-α).[2][5] In the absence of this binding, the RAR-α-mediated signaling cascade, which is essential for the differentiation and development of sperm cells, is disrupted.[2][6] This targeted inhibition leads to a cessation of spermatogenesis and subsequent infertility.[2]

Caption: this compound blocks the RAR-α signaling pathway.

Quantitative Data Summary

The following table summarizes the key quantitative findings from preclinical studies of this compound in cynomolgus monkeys.

| Parameter | Result | Citation |

| Dosage | Daily oral administration | [1] |

| Time to Efficacy | Reduction in sperm count to below fertility threshold within 2 weeks. | [1][5] |

| Reversibility | Return to normal sperm counts within 10-15 weeks after cessation of dosing. | [4][5] |

| Safety | No reported adverse side effects. | [1][4] |

Experimental Protocols

These protocols are designed for assessing the efficacy, reversibility, and safety of this compound in a male non-human primate model, such as the cynomolgus monkey (Macaca fascicularis).

Animal Model and Dosing

-

Species: Adult, sexually mature male cynomolgus monkeys (Macaca fascicularis).

-

Housing: Animals should be housed in accordance with institutional animal care and use committee (IACUC) guidelines.

-

Dosing Regimen: this compound is administered orally on a daily basis. The specific dose should be determined based on allometric scaling from rodent studies and preliminary dose-ranging studies in primates.

-

Control Group: A control group receiving a vehicle placebo should be included.

Experimental Workflow

Caption: Experimental workflow for this compound primate studies.

Semen Collection and Analysis Protocol

Objective: To evaluate the effect of this compound on sperm count, motility, and morphology.

Materials:

-

Electroejaculation device with appropriate penile probe for cynomolgus monkeys.

-

Sterile collection tubes.

-

Semen analysis medium (e.g., modified Tyrode's albumin lactate pyruvic acid [TALP] medium).

-

Computer-Assisted Sperm Analysis (CASA) system.

-

Microscope slides and coverslips.

-

Stains for morphology assessment (e.g., Papanicolaou stain).

Procedure:

-

Animal Preparation: The animal is safely restrained according to IACUC-approved procedures. Anesthesia may be used if necessary.

-

Semen Collection:

-

Place the lubricated penile probe of the electroejaculator at the base of the penis.

-

Apply a series of low-voltage electrical stimuli in a rhythmic pattern to induce ejaculation.

-

Collect the ejaculate in a sterile collection tube.

-

-

Liquefaction: Allow the seminal coagulum to liquefy at 37°C for 30 minutes.

-

Semen Analysis (using CASA):

-

Sperm Concentration: Dilute an aliquot of the liquefied semen in semen analysis medium. Load a sample into a counting chamber (e.g., Makler chamber) and analyze using the CASA system to determine sperm concentration (sperm/mL).

-

Sperm Motility: Load a small aliquot of the diluted semen onto a pre-warmed microscope slide and analyze immediately with the CASA system to determine the percentage of motile and progressively motile sperm.

-

Sperm Morphology: Prepare a smear of the semen on a microscope slide. Fix and stain the smear. Evaluate at least 200 sperm under a microscope for morphological abnormalities of the head, midpiece, and tail.

-

Hormone Monitoring Protocol

Objective: To assess the impact of this compound on key reproductive hormones.

Materials:

-

Blood collection tubes (e.g., serum separator tubes).

-

Centrifuge.

-

Enzyme-linked immunosorbent assay (ELISA) kits for testosterone, follicle-stimulating hormone (FSH), and luteinizing hormone (LH).

Procedure:

-

Blood Collection: Collect blood samples from a peripheral vein (e.g., saphenous vein) at regular intervals (e.g., weekly).

-

Serum Separation: Allow the blood to clot, then centrifuge to separate the serum.

-

Hormone Analysis: Analyze the serum samples for testosterone, FSH, and LH concentrations using commercially available ELISA kits according to the manufacturer's instructions.

Clinical Pathology and Safety Assessment Protocol

Objective: To monitor the overall health and identify any potential adverse effects of this compound.

Materials:

-

Blood collection tubes (with appropriate anticoagulants, e.g., EDTA for hematology, sodium heparin for clinical chemistry).

-

Automated hematology and clinical chemistry analyzers.

Procedure:

-

Blood Collection: Collect blood samples at baseline and at regular intervals during the treatment and recovery phases.

-

Hematology: Analyze whole blood for a complete blood count (CBC), including red blood cell count, white blood cell count and differential, hemoglobin, and hematocrit.

-

Clinical Chemistry: Analyze plasma or serum for key markers of liver function (e.g., ALT, AST, ALP, bilirubin), kidney function (e.g., BUN, creatinine), and other metabolic parameters.

-

Physical Examinations: Conduct regular physical examinations, including body weight measurements and observation for any clinical signs of toxicity.

Testicular Histopathology Protocol (Terminal Study)

Objective: To evaluate the microscopic effects of this compound on testicular tissue.

Materials:

-

Fixative (e.g., 10% neutral buffered formalin or Bouin's solution).

-

Paraffin embedding materials.

-

Microtome.

-

Hematoxylin and eosin (H&E) stain.

-

Light microscope.

Procedure:

-

Tissue Collection: At the end of the study, humanely euthanize the animals and collect the testes.

-

Fixation: Immediately fix the testes in the chosen fixative.

-

Tissue Processing: Dehydrate the fixed tissues through a series of graded alcohols, clear in xylene, and embed in paraffin.

-

Sectioning: Cut thin sections (e.g., 5 µm) of the embedded tissue using a microtome.

-

Staining: Mount the sections on microscope slides and stain with H&E.

-

Microscopic Examination: A qualified pathologist should examine the stained sections to assess the integrity of the seminiferous tubules, the presence and stages of spermatogenesis, and the morphology of Sertoli and Leydig cells.

Conclusion

The protocols outlined in this document provide a comprehensive framework for evaluating the efficacy, reversibility, and safety of this compound in non-human primate models. Adherence to these standardized procedures will ensure the generation of robust and reliable data to support the further clinical development of this compound as a novel non-hormonal male contraceptive.

References

- 1. Development of a new device for artificial insemination in cynomolgus macaques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative Computer Assisted Sperm Analysis in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Studies on reproductive endocrinology in non-human primates: application of non-invasive methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. abstractscorecard.com [abstractscorecard.com]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. Scholars@Duke publication: Selected Resources for Pathology Evaluation of Nonhuman Primates in Nonclinical Safety Assessment. [scholars.duke.edu]

Application Notes and Protocols for In Vitro Testing of YCT529's Binding Affinity to RAR-alpha

For Researchers, Scientists, and Drug Development Professionals

Introduction

YCT529 is a novel, non-hormonal male contraceptive agent that functions as a selective antagonist of the Retinoic Acid Receptor-alpha (RAR-α). RAR-alpha is a nuclear receptor that plays a critical role in spermatogenesis. By inhibiting RAR-alpha, this compound disrupts the process of sperm production, leading to reversible infertility. The development and characterization of this compound necessitate robust and reliable in vitro assays to quantify its binding affinity and selectivity for its molecular target, RAR-alpha.

These application notes provide detailed protocols for three common in vitro assays to determine the binding affinity of this compound to RAR-alpha: a Radioligand Binding Assay, a Fluorescence Polarization (FP) Assay, and a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay.

Principle of the Assays

The core principle behind these assays is the measurement of the interaction between this compound and the RAR-alpha protein. This is typically achieved through a competitive binding format where this compound competes with a known, labeled ligand (a radioligand or a fluorescently tagged molecule) for binding to the RAR-alpha receptor. The displacement of the labeled ligand by this compound is measured, allowing for the determination of its binding affinity, commonly expressed as the half-maximal inhibitory concentration (IC50), which can then be used to calculate the inhibitory constant (Ki).

Data Presentation

The binding affinity of this compound for RAR-alpha has been determined using a transactivation assay, which measures the functional consequence of receptor binding.

| Compound | Target | Assay Type | Parameter | Value (nM) |

| This compound | RAR-alpha | Transactivation Assay | IC50 | 6.8[1] |

Note: The IC50 value represents the concentration of this compound required to inhibit 50% of the RAR-alpha activity in this functional assay. Further binding assays are recommended to determine direct binding affinity constants such as Ki and Kd.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the RAR-alpha signaling pathway and the general experimental workflows for the described binding assays.

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is adapted from a standard procedure for determining the binding of ligands to human recombinant RAR-alpha.[2]

Materials and Reagents:

-

Human recombinant RAR-alpha ligand-binding domain (LBD), which can be expressed in and purified from E. coli or insect cells.[3][4]

-

[³H]-all-trans-retinoic acid (ATRA) or [³H]-9-cis-retinoic acid as the radioligand.

-

This compound.

-

Unlabeled all-trans-retinoic acid or 9-cis-retinoic acid for determining non-specific binding.

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing additives such as MgCl₂, EDTA, and a protease inhibitor cocktail.[5]

-

Scintillation fluid.

-

96-well filter plates (e.g., GF/C filters).

-

Scintillation counter.

Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series.

-

Dilute the human recombinant RAR-alpha LBD in assay buffer to the desired final concentration (e.g., 0.025 µg per well).[2]

-

Dilute the [³H]-radioligand in assay buffer to a final concentration near its Kd (e.g., 3 nM for [³H]-9-cis-retinoic acid).[2]

-

Prepare a high concentration of unlabeled retinoic acid (e.g., 1 µM) for determining non-specific binding.[2]

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add assay buffer, diluted RAR-alpha, and the [³H]-radioligand.

-

Non-specific Binding: Add assay buffer, diluted RAR-alpha, the [³H]-radioligand, and a high concentration of unlabeled retinoic acid.

-

Competitive Binding: Add assay buffer, diluted RAR-alpha, the [³H]-radioligand, and varying concentrations of this compound.

-

-

Incubation:

-

Incubate the plate for a sufficient time to reach equilibrium (e.g., 2 hours) at a controlled temperature (e.g., 4°C).[2]

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Detection:

-

Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Fluorescence Polarization (FP) Assay

This is a generalized protocol for a competitive FP assay that can be adapted for RAR-alpha.

Materials and Reagents:

-

Human recombinant RAR-alpha LBD.

-

A fluorescently labeled RAR-alpha ligand (fluorescent tracer).

-

This compound.

-

Assay Buffer (e.g., phosphate-buffered saline with a small amount of a non-ionic detergent like Tween-20 to prevent aggregation).

-

Black, low-binding 96-well or 384-well plates.

-

A plate reader capable of measuring fluorescence polarization.

Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound and create a serial dilution series.

-

Determine the optimal concentration of the fluorescent tracer and RAR-alpha LBD through preliminary experiments to achieve a stable and significant polarization signal.

-

-

Assay Setup:

-

Add assay buffer to all wells.

-

Add the fluorescent tracer at its optimal concentration to all wells.

-

Add varying concentrations of this compound to the test wells.

-

Initiate the binding reaction by adding the RAR-alpha LBD at its optimal concentration to all wells except for the "tracer alone" controls.

-

-

Incubation:

-

Incubate the plate at room temperature for a period sufficient to reach equilibrium, protecting it from light.

-

-

Detection:

-

Measure the fluorescence polarization of each well using the plate reader. The excitation and emission wavelengths will depend on the fluorophore used for the tracer.

-

-

Data Analysis:

-

The data is typically plotted as the change in millipolarization (mP) units versus the logarithm of the this compound concentration.

-

Fit the data to a competitive binding curve to determine the IC50 value.

-

The Ki can be calculated from the IC50 value.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This is a generalized protocol for a competitive TR-FRET assay.

Materials and Reagents:

-

GST-tagged human recombinant RAR-alpha LBD.

-

A terbium (Tb)-labeled anti-GST antibody (donor fluorophore).

-

A fluorescently labeled RAR-alpha ligand (e.g., labeled with fluorescein or another suitable acceptor fluorophore).

-

This compound.

-

Assay Buffer.

-

Low-volume, black 384-well plates.

-

A TR-FRET compatible plate reader.

Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution and serial dilutions of this compound.

-

Prepare solutions of GST-RAR-alpha LBD, Tb-anti-GST antibody, and the fluorescently labeled ligand in assay buffer. Optimal concentrations should be determined empirically.

-

-

Assay Setup:

-

Add varying concentrations of this compound to the wells.

-

Add a pre-mixed solution of GST-RAR-alpha LBD and Tb-anti-GST antibody.

-

Initiate the reaction by adding the fluorescently labeled ligand.

-

-

Incubation:

-

Incubate the plate at room temperature for the recommended time, protected from light.

-

-

Detection:

-

Measure the time-resolved fluorescence at two wavelengths (one for the donor and one for the acceptor) using the plate reader.

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (acceptor emission / donor emission).

-

Plot the TR-FRET ratio against the logarithm of the this compound concentration.

-

Fit the data to a competitive binding model to determine the IC50 value.

-

Calculate the Ki value.

-

References

- 1. Development of the retinoic acid receptor alpha-specific antagonist YCT-529 for male contraception: A brief review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 3. Ligand specificities of recombinant retinoic acid receptors RAR alpha and RAR beta - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Binding activity of retinoids with recombinant human retinoic acid receptor RAR alpha] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

Application Notes and Protocols for the Synthesis of YCT529

For Research Purposes Only

Introduction

YCT529 is a potent and selective antagonist of the Retinoic Acid Receptor Alpha (RAR-α), a nuclear receptor critically involved in spermatogenesis. By inhibiting RAR-α, this compound disrupts the vitamin A signaling pathway essential for sperm production, leading to reversible male infertility. This compound is under investigation as a non-hormonal male contraceptive. These application notes provide detailed protocols for the synthesis of this compound for research applications, along with relevant data and pathway information.

Chemical Information

| Property | Value |

| IUPAC Name | 4-[5-[2,2-Dimethyl-4-(4-methylphenyl)chromen-6-yl]-1H-pyrrol-2-yl]benzoic acid |

| Molecular Formula | C₂₉H₂₅NO₃ |

| Molar Mass | 435.52 g/mol |

| CAS Number | 2863670-66-8 |

Mechanism of Action